2-Nitrocinnamyl alcohol is an organic compound characterized by the presence of both a nitro group and an alcohol functional group attached to a cinnamyl structure. Its chemical formula is , indicating a molecular weight of approximately 179.17 g/mol. The compound features a phenyl group connected to a double bond with an alcohol (-OH) group on one end and a nitro (-NO₂) group on the adjacent carbon. This unique structure positions 2-nitrocinnamyl alcohol as a significant intermediate in organic synthesis and pharmaceuticals due to its reactive functionalities and aromatic characteristics .
2-Nitrocinnamyl alcohol is classified as an organic chemical compound within the category of nitroalcohols. It can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications regarding its purity (typically around 98%) and safety data, such as hazard classifications .
The synthesis of 2-nitrocinnamyl alcohol can be achieved through several methods, primarily involving the reaction of 2-nitropropane with cinnamaldehyde. This reaction typically occurs under acidic conditions to facilitate the formation of the desired nitroalcohol.
The molecular structure of 2-nitrocinnamyl alcohol can be represented as follows:
OC=Cc1ccc(cc1)[N+]([O-])=O
LGXXEDSIJZHDBN-OWOJBTEDSA-N
2-Nitrocinnamyl alcohol can participate in various chemical reactions typical for compounds containing both nitro and hydroxyl functional groups:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry, allowing for the development of more complex molecules .
The mechanism of action for 2-nitrocinnamyl alcohol primarily revolves around its ability to participate in nucleophilic addition reactions due to its electrophilic nitro group and nucleophilic hydroxyl group.
This dual reactivity enables 2-nitrocinnamyl alcohol to serve as a precursor for numerous pharmacologically active compounds .
Relevant data indicate that exposure may lead to irritation of skin and eyes; thus, appropriate safety measures should be taken during handling .
2-Nitrocinnamyl alcohol has potential applications across various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5